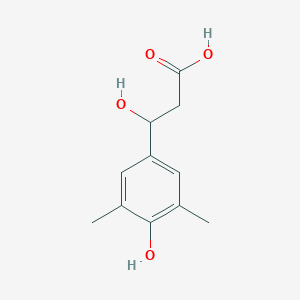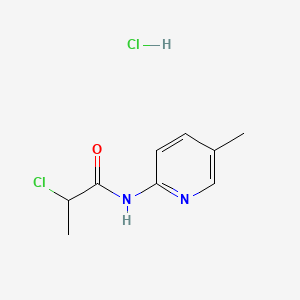
2-chloro-N-(5-methylpyridin-2-yl)propanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.1. This compound is used in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-5-methylpyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride can be compared with similar compounds such as:
2-chloro-N-(5-methylpyridin-2-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-(5-methylpyridin-2-yl)butanamide: This compound has a butanamide group, making it slightly larger than the propanamide derivative.
The uniqueness of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H12Cl2N2O |
|---|---|
Peso molecular |
235.11 g/mol |
Nombre IUPAC |
2-chloro-N-(5-methylpyridin-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-6-3-4-8(11-5-6)12-9(13)7(2)10;/h3-5,7H,1-2H3,(H,11,12,13);1H |
Clave InChI |
DRJDCBRSGZQGQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C(C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
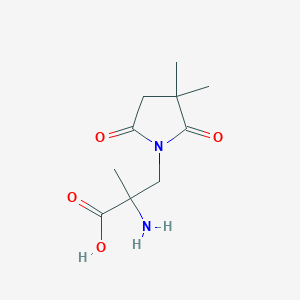
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
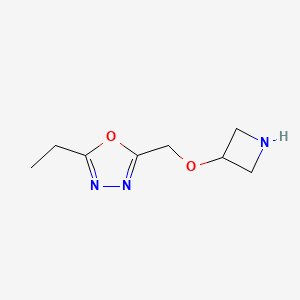

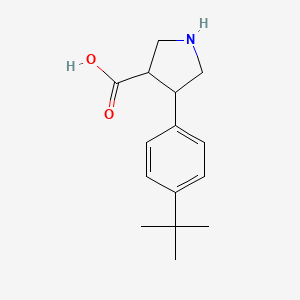


![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
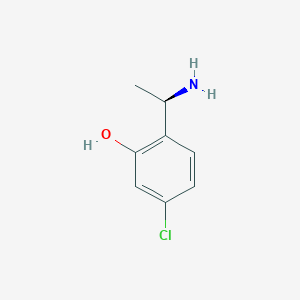
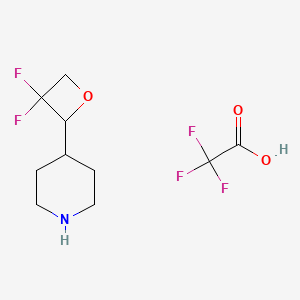
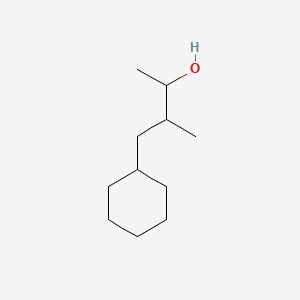
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
